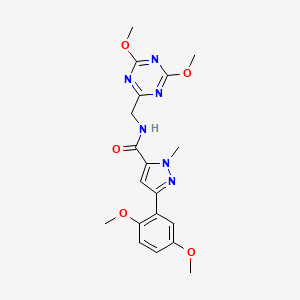![molecular formula C14H24N2O2 B2874919 (E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide CAS No. 2411325-69-2](/img/structure/B2874919.png)
(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide, commonly known as DMEMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a small molecule that belongs to the family of butadiene amides and has been identified as a potent inhibitor of cancer cell growth.
作用机制
The mechanism of action of DMEMB involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. DMEMB binds to the active site of HMG-CoA reductase and prevents the formation of mevalonate, a precursor for cholesterol synthesis. This leads to a decrease in cholesterol levels, which is essential for cancer cell growth and proliferation. Additionally, DMEMB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis and inhibiting cancer cell growth.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMEMB also decreases the expression of various proteins involved in cancer cell survival and proliferation, such as cyclin D1 and Bcl-2. Moreover, DMEMB has been shown to inhibit cancer cell migration and invasion, which are crucial mechanisms for cancer metastasis.
实验室实验的优点和局限性
DMEMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. DMEMB has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, DMEMB has some limitations for lab experiments. It is a synthetic compound that requires a multi-step synthesis process, which can be time-consuming and costly. Moreover, DMEMB has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DMEMB. One potential direction is to investigate its efficacy in combination therapy with other chemotherapeutic agents. DMEMB has been shown to have a synergistic effect with other drugs, and combination therapy may enhance its therapeutic potential. Another direction is to investigate the mechanism of action of DMEMB in more detail. Although DMEMB has been shown to inhibit HMG-CoA reductase and activate the AMPK pathway, the exact molecular mechanisms are still unclear. Finally, more studies are needed to investigate the safety and efficacy of DMEMB in vivo, which is essential for its potential clinical use.
Conclusion
In conclusion, DMEMB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. DMEMB inhibits cancer cell growth and induces apoptosis through the inhibition of HMG-CoA reductase and activation of the AMPK pathway. DMEMB has several advantages for lab experiments, including its small size and low toxicity. However, more studies are needed to investigate its safety and efficacy in vivo and its potential use in combination therapy.
合成方法
DMEMB is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-propen-1-ol with oxirane, which forms 2-prop-1-en-2-yloxolan-3-ol. This intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal, which results in the formation of (E)-4-(dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide. The final product is obtained after purification and isolation.
科学研究应用
DMEMB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. DMEMB has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer progression. Moreover, DMEMB has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)14-12(7-9-18-14)10-15-13(17)6-5-8-16(3)4/h5-6,12,14H,1,7-10H2,2-4H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMZYOTUDTTPY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1C(CCO1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)
![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
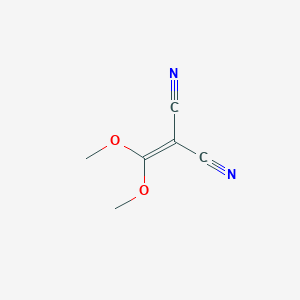
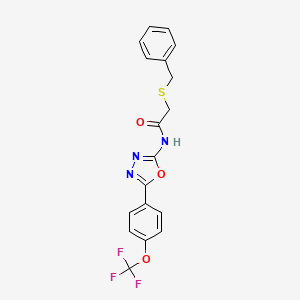
![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
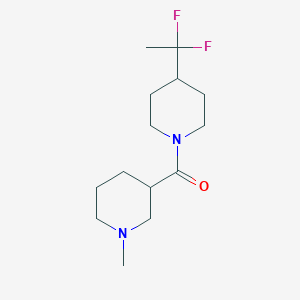
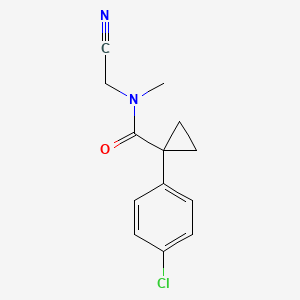
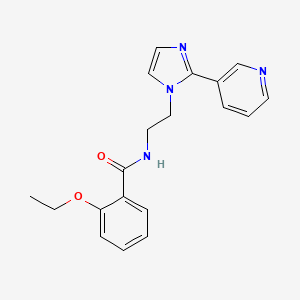
![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
